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Urea, tetrakis(hydroxymethyl)-

Cat. No.: B13781499
CAS No.: 2787-01-1
M. Wt: 180.16 g/mol
InChI Key: AKTDWFLTNDPLCH-UHFFFAOYSA-N
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Description

Contextualization of Urea (B33335) Derivatives in Advanced Chemical Research

Urea and its derivatives are fundamental building blocks in modern chemistry, with applications ranging from pharmaceuticals to materials science. yu.edu.jo In the realm of advanced chemical research, the modification of urea's structure to include functional groups has led to the development of compounds with tailored properties. Hydroxymethylated urea derivatives, in particular, are of significant interest due to the reactivity of their hydroxymethyl groups, which can participate in various chemical transformations, including polymerization and cross-linking. smolecule.com These characteristics make them valuable in the formulation of adhesives, coatings, and flame retardants. smolecule.comontosight.ai

Overview of Hydroxymethylation in Urea-Formaldehyde Chemistry

The synthesis of urea-formaldehyde (UF) resins is a cornerstone of the polymer industry, and the underlying chemistry hinges on the hydroxymethylation of urea. scribd.com This reaction involves the addition of formaldehyde (B43269) to the amino groups of urea, a process that can be catalyzed by either acids or bases. researchgate.net The reaction proceeds in a stepwise manner, with the initial addition of one formaldehyde molecule to form monomethylolurea. asianpubs.org Subsequent additions lead to the formation of dimethylolurea (B1678115) and trimethylolurea. asianpubs.orgatamanchemicals.com The degree of hydroxymethylation is a critical factor that influences the final properties of the UF resin, such as its cross-linking density and stability. teras.ng

Distinguishing Highly Substituted Urea Adducts: From Mono- to Tetrakis(hydroxymethyl)urea

The progressive substitution of the hydrogen atoms on urea's nitrogen atoms with hydroxymethyl groups gives rise to a series of distinct chemical entities. While mono-, di-, and trimethylolurea have been isolated and characterized, the fully substituted derivative, tetrakis(hydroxymethyl)urea (also known as tetramethylolurea), has been more elusive. asianpubs.orgchimarhellas.com Some studies suggest that tetramethylolurea has not been experimentally observed or isolated, while theoretical studies explore its potential formation and structure. asianpubs.orgteras.ng The distinction between these adducts is crucial, as the number of reactive hydroxymethyl groups dictates their functionality and potential applications. For instance, a higher degree of substitution allows for a more extensive cross-linked network in polymer applications.

Compound Name Number of Hydroxymethyl Groups Noted Research Context
Monomethylolurea1Intermediate in UF resin synthesis. asianpubs.org
Dimethylolurea2Intermediate in UF resin synthesis. asianpubs.org
Trimethylolurea3Isolated and identified via NMR spectroscopy. chimarhellas.com
Tetrakis(hydroxymethyl)urea4Theoretically possible but challenging to isolate. asianpubs.orgteras.ng

Scope of Research on Tetrakis(hydroxymethyl)urea and Associated Systems

Research on tetrakis(hydroxymethyl)urea is often intertwined with the study of urea-formaldehyde condensates and related systems. While dedicated studies on the isolated compound are limited, its theoretical properties and reactivity are of interest. The primary focus of research in this area includes its potential role as a high-functionality cross-linking agent and its contribution to the formation of complex polymeric structures. cymitquimica.com Furthermore, the term "tetrakis(hydroxymethyl)urea" is sometimes used in the context of more complex formulations, such as those involving phosphonium (B103445) salts for flame retardant applications, highlighting the need for careful differentiation of the specific chemical entity being discussed. smolecule.com

Detailed Research Findings on Urea, tetrakis(hydroxymethyl)-

While extensive experimental data on pure, isolated Urea, tetrakis(hydroxymethyl)- is not widely available in the literature, its chemical identity and properties have been cataloged.

Chemical and Physical Properties of Urea, tetrakis(hydroxymethyl)-

PropertyValue
IUPAC Name 1,1,3,3-tetrakis(hydroxymethyl)urea
CAS Number 2787-01-1
Molecular Formula C5H12N2O5
Molecular Weight 180.16 g/mol
Density 1.598 g/cm³
Boiling Point 437.2°C at 760 mmHg
Flash Point 218.2°C
Vapor Pressure 1.77E-09 mmHg at 25°C
Refractive Index 1.605

The data in this table is compiled from various chemical databases. acs.orgrsc.org

The synthesis of Urea, tetrakis(hydroxymethyl)- is theoretically achieved through the reaction of urea with an excess of formaldehyde under specific conditions. acs.org However, the high reactivity of the hydroxymethyl groups and the tendency for self-condensation present significant challenges to its isolation as a stable, pure compound. asianpubs.org

Research indicates that highly hydroxymethylated urea derivatives, in general, are explored for various applications. For instance, their ability to react with nucleophiles makes them candidates for creating polymeric materials with specific functionalities. smolecule.com The presence of multiple hydroxymethyl groups enhances their potential for creating densely cross-linked polymers, which can impart properties like improved thermal stability and chemical resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O5 B13781499 Urea, tetrakis(hydroxymethyl)- CAS No. 2787-01-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2787-01-1

Molecular Formula

C5H12N2O5

Molecular Weight

180.16 g/mol

IUPAC Name

1,1,3,3-tetrakis(hydroxymethyl)urea

InChI

InChI=1S/C5H12N2O5/c8-1-6(2-9)5(12)7(3-10)4-11/h8-11H,1-4H2

InChI Key

AKTDWFLTNDPLCH-UHFFFAOYSA-N

Canonical SMILES

C(N(CO)C(=O)N(CO)CO)O

Origin of Product

United States

Theoretical Chemistry and Computational Modeling of Hydroxymethylated Urea Structures

Quantum Chemical Studies on Hydroxymethyl Urea-Water Clusters

Quantum chemical studies are instrumental in elucidating the interactions between hydroxymethylated urea (B33335) and water molecules at the atomic level. Research on aqueous clusters of hydroxymethyl urea (HMEU) in the gas phase, conducted using density functional theory (DFT), reveals the nature of these interactions. yu.edu.joresearchgate.net These studies help in understanding the role of such compounds in processes like hydration and catalysis. yu.edu.jo

Theoretical investigations on HMEU-water clusters have identified various types of hydrogen bonds that contribute to the stability of these clusters. yu.edu.joresearchgate.net The primary interactions observed are O-H∙∙∙O, O-H∙∙∙N, and N-H∙∙∙O hydrogen bonds. yu.edu.joresearchgate.net The energies of these bonds have been calculated to range from 2.23 to 17.95 kcal/mol, indicating varying strengths of interaction depending on the specific atoms involved and their geometry within the cluster. yu.edu.joresearchgate.net

Topological analyses, including Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and others, are employed to characterize and quantify the strength of these non-covalent interactions. yu.edu.joresearchgate.net These analyses show a strong correlation between the hydrogen bond length and its energetic and electronic parameters. yu.edu.joresearchgate.net

Density Functional Theory (DFT) Analysis of Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method for analyzing the molecular structure and conformational preferences of molecules like tetrakis(hydroxymethyl)urea. flvc.org By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)), researchers can obtain optimized geometries and predict the most stable conformations. yu.edu.joresearchgate.net

For hydroxymethylated ureas, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic effects of the hydroxymethyl groups on the urea backbone. Studies on related urea derivatives have shown that different conformations can exist due to rotation around the C-N bonds, and DFT can predict the energy barriers for these rotations. researchgate.net

The planarity of the urea moiety can also be assessed. While urea itself is planar, the substitution with bulky hydroxymethyl groups may induce non-planarity. DFT calculations can quantify the degree of this distortion and its energetic consequences. researchgate.net

Table 1: Predicted Structural Parameters for a Hydroxymethylated Urea Derivative from DFT Calculations

ParameterValue
C=O Bond Length1.25 Å
C-N Bond Length1.38 Å
N-C (hydroxymethyl) Bond Length1.46 Å
C-O (hydroxymethyl) Bond Length1.43 Å
O-C-N Bond Angle121.5°
C-N-C Bond Angle118.0°
H-N-C Dihedral Angle180.0° (trans)
H-N-C Dihedral Angle0.0° (cis)

Note: This table presents hypothetical yet representative data based on typical DFT calculations for urea derivatives.

Prediction of Reactivity and Stability via Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the chemical reactivity and stability of tetrakis(hydroxymethyl)urea. acs.org These calculations provide insights into the distribution of electrons within the molecule, which governs its interactions with other chemical species. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hiroshima-u.ac.jp

The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. hiroshima-u.ac.jp The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For hydroxymethylated ureas, the lone pairs on the oxygen and nitrogen atoms are expected to contribute significantly to the HOMO, making them susceptible to electrophilic attack. The LUMO is likely to be centered on the carbonyl carbon, making it the primary site for nucleophilic attack.

Simulation of Hydrogen Bonding Networks and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the complex hydrogen bonding networks that form between tetrakis(hydroxymethyl)urea and surrounding molecules, particularly in aqueous solutions. nih.govresearchgate.net These simulations can model the dynamic behavior of the system over time, providing a detailed picture of intermolecular interactions. researchgate.net

Simulations of urea and its derivatives in water have shown that these molecules can significantly influence the structure of the surrounding water. nih.govnih.gov The hydroxymethyl groups of tetrakis(hydroxymethyl)urea can act as both hydrogen bond donors (via the -OH group) and acceptors (via the oxygen atom). The urea backbone itself offers additional hydrogen bonding sites through its N-H groups (donors) and carbonyl oxygen (acceptor). researchgate.net

These simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent, as well as between solute molecules themselves. researchgate.net This information is crucial for understanding the solubility and aggregation behavior of tetrakis(hydroxymethyl)urea. The formation of extensive hydrogen bond networks is expected to be a defining characteristic of this molecule's interactions. researchgate.netresearchgate.net

Reaction Chemistry of Tetrakis Hydroxymethyl Urea and Its Derivatives

Condensation Polymerization Mechanisms of Hydroxymethylated Urea (B33335) Species

The polymerization of hydroxymethylated urea species, such as tetrakis(hydroxymethyl)urea, proceeds through a step-growth condensation mechanism. uomustansiriyah.edu.iq This process involves the reaction between functional groups on the monomers, leading to the gradual buildup of larger molecules. uomustansiriyah.edu.iq The key reactive sites are the hydroxymethyl groups (-CH₂OH) and the amine/amide protons (-NH).

Methylene (B1212753) Ether and Methylene Bridge Formation in Oligomerization

During the oligomerization of hydroxymethylated ureas, two primary types of linkages are formed: methylene ether bridges (-CH₂-O-CH₂-) and methylene bridges (-NH-CH₂-NH-). researchgate.netresearchgate.net The formation of these bridges is a competitive process significantly influenced by reaction conditions such as the formaldehyde (B43269) to urea (F/U) molar ratio and the pH of the system. researchgate.netdntb.gov.uamdpi.com

Methylene Ether Bridges: These are typically formed by the reaction between two hydroxymethyl groups. cnrs.fr Alkaline or neutral conditions and a higher F/U molar ratio favor the formation of methylene ether bridges. researchgate.netmdpi.com For instance, in melamine-formaldehyde (MF) reactions, which share similarities with urea-formaldehyde (UF) systems, methylene bridge formation is minor compared to ether bridges at pH values between 7.3 and 9.8 and with F/M ratios of 2.0 or 3.0. dntb.gov.uamdpi.com Ether bridges are known to impart hydrophilicity to the resulting oligomers. researchgate.net

Methylene Bridges: These linkages result from the condensation of a hydroxymethyl group with an amino group of another urea molecule. cnrs.frdycknewmaterials.com Acidic conditions and lower F/U molar ratios tend to favor the formation of methylene bridges. researchgate.netcnrs.fr For example, at a F/U ratio of 1/1 and a temperature of 90°C, methylene bridges become much more competitive. researchgate.net Theoretical calculations have shown that the energy barriers for the formation of methylene ether bridges are lower than those for methylene bridges by 12-26 kJ/mol, explaining the preference for ether bridge formation under certain conditions. researchgate.net

The competition between these two reaction pathways is critical in determining the final structure and properties of the resulting polymer. researchgate.net A proposed E1cb (unimolecular elimination of conjugate base) mechanism for base-catalyzed UF condensation suggests the formation of a methyleneurea (B13816848) intermediate, which can then undergo Michael addition reactions to form either methylene or ether linkages. mdpi.com The potential energy barrier for this E1cb step is predicted to be significantly lower than that of the previously proposed S_N2 mechanism. mdpi.com

Influence of Reaction Conditions on Bridge Formation in Urea-Formaldehyde (UF) Systems
ConditionFavored LinkageRationale/ObservationSource
High F/U Molar Ratio (e.g., 2.0)Methylene Ether BridgeHigher concentration of hydroxymethyl groups increases the statistical probability of their reaction. Methylene bridges were not observed under these conditions. researchgate.netmdpi.com
Low F/U Molar Ratio (e.g., 1.0)Methylene Bridge (Competitive)Methylene bridges become more competitive with ether bridges as the availability of amino groups for reaction increases relative to hydroxymethyl groups. researchgate.netdntb.gov.ua
Alkaline pH (e.g., 9.0)Methylene Ether BridgeUnder alkaline conditions, about 20-30% of formaldehyde was found to be converted to ether bridges, with almost no methylene bridge formation. researchgate.net
Acidic pHMethylene BridgeAcid catalysis promotes the condensation between hydroxymethyl groups and amine groups. dycknewmaterials.com

Role in the Generation of Uron Ring Structures

In addition to linear or branched chains, the condensation of hydroxymethylated urea can lead to the formation of cyclic structures known as urons. dycknewmaterials.comemerald.com Urons are stable five-membered rings formed through an intramolecular hydration reaction of a di- or tri-methylolurea. cnrs.fr

The formation of uron rings is particularly favored under strongly acidic conditions (pH < 3.0). dycknewmaterials.com The presence of these cyclic structures within the polymer network can significantly impact the material's properties. For instance, uron rings are more resistant to hydrolysis than methylene ether bonds, which can enhance the durability of the resin. dycknewmaterials.com However, an increasing number of uron rings can also slow down the curing rate of the resin. dycknewmaterials.com Therefore, controlling the content of uron structures, often aimed at around 10%, is crucial for balancing properties like adhesion and cure speed. dycknewmaterials.com The concentration of the hydroxymethyl urea carbocation is considered a key factor in determining the extent of co-polycondensation reactions that can involve these ring structures. researchgate.netresearchgate.netmdpi.com

Crosslinking Reactions with Polymeric Substrates

The hydroxymethyl groups of tetrakis(hydroxymethyl)urea and its derivatives are highly reactive and can engage in crosslinking reactions with various polymeric substrates containing active hydrogen atoms. This reactivity is the basis for their use as effective crosslinking agents.

Reactions with Hydroxyl-Functional Polymers

Tetrakis(hydroxymethyl)urea derivatives readily react with polymers containing hydroxyl (-OH) groups, such as cellulose (B213188), polyvinyl alcohol, and polyesterols. smolecule.com The reaction involves the condensation of a hydroxymethyl group from the urea derivative with a hydroxyl group on the polymer backbone, forming a stable ether linkage and releasing a molecule of water. smolecule.com This process creates a three-dimensional network, enhancing the structural integrity, strength, and water resistance of the material. smolecule.com This crosslinking mechanism is fundamental to applications like imparting crease-resistance to cotton textiles. atamanchemicals.comatamanchemicals.com

Interactions with Amine and Amido Groups

The hydroxymethyl groups of compounds like tetrakis(hydroxymethyl)urea can also react with amine (-NH₂) and amido (-CO-NH-) groups present in various substrates. atamanchemicals.comresearchgate.net The reaction with a primary or secondary amine results in the formation of a P-CH₂-NH bridge, a mechanism exploited in flame-retardant finishes for textiles. rsc.org For example, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC), a related compound, condenses with the amido groups of urea itself to form insoluble, high-molecular-weight polymers. atamanchemicals.comacs.org

This reactivity extends to protein-based materials, where the amine groups of amino acid residues can be crosslinked. nih.gov The reaction is an amine-urea transamidation, which can proceed under mild conditions. nih.gov Studies have shown that this reaction likely proceeds through the in-situ generation of a reactive isocyanic acid intermediate from urea, which then reacts with the amine. nih.gov This versatility makes hydroxymethylated ureas effective crosslinkers for a wide range of polymers containing amine or amide functionalities. google.com

Summary of Crosslinking Reactions
Functional Group on SubstrateResulting LinkageByproductSignificanceSource
Hydroxyl (-OH)Ether (-CH₂-O-Polymer)Water (H₂O)Forms stable covalent bonds, enhancing mechanical properties and water resistance. smolecule.com
Amine (-NH₂) / Amido (-CO-NH-)Aminomethyl (-CH₂-NH-Polymer)Water (H₂O)Creates crosslinked networks in polymers like proteins and polyamides; fundamental to flame retardant finishes. atamanchemicals.comrsc.orgnih.gov

Formation and Chemistry of Tetrakis Hydroxymethyl Phosphonium Urea Condensates

Synthesis of Tetrakis(hydroxymethyl)phosphonium (B1206150) Salts (THPC, THPS)

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) and tetrakis(hydroxymethyl)phosphonium sulfate (B86663) (THPS) are organophosphorus compounds that serve as key precursors in various industrial applications. atamanchemicals.comontosight.ai They are most notably used in the production of flame-retardant finishes for cellulosic fabrics like cotton. wikipedia.orgnih.govwikipedia.org

The synthesis of tetrakis(hydroxymethyl)phosphonium salts is achieved through the reaction of phosphine (B1218219) (PH₃) with an excess of formaldehyde (B43269) (HCHO) in the presence of a mineral acid. nih.govresearchgate.net This reaction can be performed in aqueous media under ambient conditions and results in a high, quantitative yield of the desired phosphonium (B103445) salt. atamanchemicals.comwikipedia.orgresearchgate.net

The general chemical equations for the formation of THPC and THPS are as follows:

For THPC (using Hydrochloric Acid): PH₃ + 4HCHO + HCl → [P(CH₂OH)₄]⁺Cl⁻ wikipedia.orgatamanchemicals.com

For THPS (using Sulfuric Acid): 2PH₃ + 8HCHO + H₂SO₄ → [[P(CH₂OH)₄]⁺]₂SO₄²⁻ procurementresource.comatamanchemicals.com

The resulting cation, [P(CH₂OH)₄]⁺, possesses a four-coordinate phosphorus atom, which is characteristic of phosphonium salts. wikipedia.orgatamanchemicals.com These salts are typically water-soluble and air-stable. ontosight.airesearchgate.net

Commercial production of tetrakis(hydroxymethyl)phosphonium salts began in the 1950s, with THPC being introduced in 1953. nih.gov Industrial synthesis is generally conducted as a batch process where phosphine gas is reacted with aqueous formaldehyde in a solution containing the appropriate acid. procurementresource.comatamanchemicals.com

Several methods exist for industrial-scale production. One process for THPC involves a two-step approach where phosphine and excess formaldehyde are first reacted under pressure to form a tris(hydroxymethyl)phosphine (B1196123) hemiacetal intermediate, which is subsequently treated with hydrochloric acid. google.com To enhance reaction efficiency, catalysts such as copper chloride (CuCl₂) may be employed to accelerate the synthesis of THPC. iwaponline.comresearchgate.net For THPS, a common industrial method utilizes phosphine gas generated as a byproduct from the production of sodium hypophosphite, which is then reacted in a controlled manner with formaldehyde and sulfuric acid in an absorption column. google.com

The final products are typically marketed as concentrated aqueous solutions, with THPC at about 80% concentration and THPS around 75%. nih.goviarc.fr

Parameter Industrial Condition for THPC Synthesis google.comIndustrial Condition for THPS Synthesis procurementresource.comgoogle.com
Reactants Phosphine, Formaldehyde, Hydrochloric AcidPhosphine, Formaldehyde, Sulfuric Acid
Process Type Two-step batch processBatch process, often using byproduct phosphine
Pressure 4 to 15 atmospheresAtmospheric (in absorption column)
Temperature 25°C to 70°C40°C to 50°C
Catalyst None required, but CuCl₂ can be used to accelerateNone specified
Intermediate Tris(hydroxymethyl) phosphine hemiacetalNot specified
Final Product Form Concentrated aqueous solution (~80%)Concentrated aqueous solution (~75%)

Condensation Reactions of Tetrakis(hydroxymethyl)phosphonium Salts with Urea (B33335)

The reaction between THPC or THPS and urea is fundamental to creating durable flame-retardant finishes on textiles, a process often referred to as the Proban process. wikipedia.orgwikipedia.orgatamanchemicals.com This reaction leads to the in-situ formation of a stable, cross-linked polymer within the fibers of the material. made-in-china.com

The condensation reaction occurs between the amine groups of urea and the hydroxymethyl (-CH₂OH) groups attached to the phosphorus atom of the THP salt. wikipedia.orgataman-chemicals.com This is classified as a phospha-Mannich reaction, leading to the formation of stable P-CH₂-N linkages. rsc.orgresearchgate.net

In aqueous solutions, the tetrakis(hydroxymethyl)phosphonium cation exists in a pH-dependent equilibrium with tris(hydroxymethyl)phosphine (THP) and formaldehyde. atamanchemicals.comeuropa.eu

[P(CH₂OH)₄]⁺ ⇌ P(CH₂OH)₃ + HCHO + H⁺

It is believed that the more reactive species in the condensation with urea is the tertiary phosphine, THP. researchgate.neteuropa.eu The reaction rate is highest at a pH of approximately 7, which favors the formation of THP. researchgate.net The urea molecule then attacks the hydroxymethyl groups, displacing water and forming a precondensate. rsc.orgdiva-portal.org

The initial condensation reaction between the phosphonium salt and urea forms a precondensate, which can then be applied to a substrate. diva-portal.org This reaction proceeds rapidly, leading to the formation of insoluble, high molecular weight oligomeric and polymeric structures. wikipedia.orgatamanchemicals.comataman-chemicals.com The properties of the resulting polymer, from soluble liquids to insoluble, brittle solids, depend on the molar ratio of the reactants and the specific reaction conditions. tandfonline.comresearchgate.net

For textile applications, the precondensate is padded onto the fabric, which is then dried and cured, often with gaseous ammonia (B1221849). made-in-china.comdiva-portal.org This curing step facilitates further cross-linking, creating a durable, insoluble polymer that becomes physically trapped within the amorphous regions of the cellulose (B213188) fibers. made-in-china.comdiva-portal.org This process results in a durable flame-retardant finish that can withstand multiple launderings. made-in-china.comataman-chemicals.com

Reactant Molar Ratio (Urea:THPC) Resulting Product tandfonline.comState tandfonline.com
4:1Tetrakis(ureidomethyl)phosphonium chlorideWater-soluble quaternary phosphonium salt
< 4:1 (e.g., 2:1, 1:1)Condensed quaternary ureidomethyl phosphonium saltsPolymeric gels (insoluble)

A critical transformation during the condensation and curing process is the oxidation of the phosphorus atom. The initial phosphonium structure, where phosphorus has an oxidation state of +3, is converted to a more stable phosphine oxide structure with an oxidation state of +5. wikipedia.orgwikipedia.orgatamanchemicals.com This conversion is integral to the flame-retardant mechanism and the durability of the finish. ataman-chemicals.com

While some studies suggest that the precondensate may initially remain in the quaternary phosphonium state, the final cured polymer is characterized by the phosphine oxide structure. tandfonline.com In many industrial applications, a final oxidation step, typically using hydrogen peroxide, is performed after the ammonia cure to ensure the complete conversion of P⁺³ to P⁺⁵ and to enhance the stability and effectiveness of the flame-retardant finish. ataman-chemicals.com Hydrolysis of the condensed phosphonium salt intermediates, followed by oxidation, also reliably yields the corresponding tertiary phosphine oxides. tandfonline.com

Chemical Reactivity of THPC-Urea Condensates

Condensates formed from Tetrakis(hydroxymethyl)phosphonium chloride (THPC) and urea are chemically reactive systems, largely due to the presence of reactive hydroxymethyl groups and the phosphorus-carbon backbone. rsc.org This reactivity allows for further polymerization and crosslinking, making these condensates valuable precursors in various material science applications.

The THPC-urea precondensate is not a terminal polymer but rather an intermediate that can undergo further reactions with a variety of monomers containing active hydrogen atoms. diva-portal.org The hydroxymethyl groups on the phosphonium salt are the primary sites for these condensation reactions, which lead to the formation of insoluble, high-molecular-weight, cross-linked polymers. atamanchemicals.comatamankimya.com This crosslinking capability is fundamental to its application in fields such as flame retardant finishes for textiles. ataman-chemicals.comwikipedia.org

The general mechanism involves the reaction of the hydroxymethyl groups with compounds like amines, phenols, and polybasic acids to form stable bridges, such as P–CH₂–NH linkages in the case of amines. researchgate.net For instance, in the Proban process, a well-established industrial application, the THPC-urea precondensate applied to a fabric is cured with ammonia. diva-portal.orgataman-chemicals.com This step induces rapid crosslinking, forming a durable, insoluble polymer matrix within the fabric fibers. atamanchemicals.comethz.ch The final polymer is stabilized by oxidation, typically with hydrogen peroxide, which converts the phosphorus center to a more stable phosphine oxide. atamanchemicals.comuga.edu

Beyond simple amines like ammonia, THPC-urea condensates can react with a range of other monomers:

Amines: This includes primary and secondary amines, as well as melamine-formaldehyde resins, which can be co-reacted to form highly durable, cross-linked finishes. atamanchemicals.comataman-chemicals.com

Phenols: The active hydrogens on the phenolic ring can react with the hydroxymethyl groups, incorporating the phenolic structure into the polymer network. diva-portal.orguga.edu

Polybasic Acids and Anhydrides: Carboxylic acid groups can condense with the hydroxymethyl groups, forming ester linkages and integrating the acid monomer into the final polymer structure. atamanchemicals.comataman-chemicals.comwikipedia.org

The versatility in crosslinking with these various monomers allows for the tailoring of the final polymer's properties for specific applications.

Table 1: Crosslinking Capabilities of THPC-Urea Condensates

Monomer Class Example Monomers Type of Linkage Formed (Post-Condensation) Resulting Polymer Characteristics
Amines Ammonia, Melamine-Formaldehyde Resins P–CH₂–NH bridges Insoluble, high molecular weight, durable
Phenols Phenol, Novolac-type phenolic resins P–CH₂–Ar (where Ar is an aryl group) Thermally stable, cross-linked network

| Polybasic Acids | Acrylic Acid, Butanetetracarboxylic acid | P–CH₂–O–C=O (Ester linkages) | Cross-linked, functionalized polymer |

A significant and modern application of THPC-urea condensates is their use as single-source precursors for the synthesis of phosphorus and nitrogen co-doped (P/N-doped) carbonaceous materials. rsc.orgrsc.org These materials are of great interest for applications in catalysis and energy storage due to the synergistic effects of P and N heteroatoms, which can tune the electronic density and surface reactivity of the carbon matrix. researchgate.netrsc.org

The synthesis involves a one-step thermal treatment (calcination) of the THPC-urea condensate. rsc.orgrsc.org The THPC provides the phosphorus source, crucially with pre-existing P-C bonds, while urea serves as the nitrogen source. rsc.org This direct linkage is advantageous over methods using phosphate-based precursors, as it can lead to more diverse and potentially more active phosphorus environments in the final carbon material, such as C–P–N domains. rsc.orgrsc.org

During thermal treatment under an inert atmosphere, the THPC-urea resin undergoes condensation and subsequent carbonization. researchgate.net A first mass loss occurs around 120°C, corresponding to polymerization and the release of water, ammonia, and methanol. researchgate.net A second major mass loss between approximately 236°C and 450°C leads to the formation of the P/N-doped carbon material. researchgate.net Direct calcination of the resin typically results in a non-porous material with good carbon and phosphorus yields. rsc.orgresearchgate.net

To induce porosity, a salt-templating strategy is often employed. rsc.orgrsc.org In this method, the in-situ polymerization and calcination of the THPC-urea precursors are performed in a molten metal salt hydrate (B1144303), such as calcium chloride hydrate (CaCl₂·4H₂O). rsc.org The salt acts as both a reaction medium and a porogen. rsc.org This approach facilitates a homogeneous mixture of the precursors and, after high-temperature treatment and subsequent removal of the salt template by washing, generates a porous carbon structure. rsc.org This method has successfully produced materials with high phosphorus content (up to 18 wt%), significant nitrogen content (up to 10 wt%), and high specific surface areas (up to 600 m² g⁻¹). rsc.orgresearchgate.net The resulting P/N-doped porous materials have been demonstrated as effective metal-free catalysts, for example, in the oxidative dehydrogenation of N-heterocycles. rsc.org

Table 2: Research Findings on P/N-Doped Carbon Synthesis from THPC-Urea

Study Focus Synthesis Method Key Findings Resulting Material Properties Citation
P/N-Doped Carbon Synthesis Direct thermal treatment of THPC-urea condensate. One-step synthesis using affordable, industrial precursors. Resulted in unusual C–P–N phosphorus environments. Non-porous material. Carbon yield: 48%, Phosphorus yield: 54% (at 600°C). rsc.orgrsc.orgresearchgate.net
Porous P/N-Doped Carbon Synthesis Salt-templating with calcium chloride hydrate (CaCl₂·4H₂O) as porogen. Salt-templating generates significant porosity and allows for very high phosphorus incorporation. Porosity up to 600 m² g⁻¹. Phosphorus content up to 18 wt%, Nitrogen content up to 10 wt%. rsc.orgresearchgate.net

| Material Characterization | 31P NMR and XPS analysis. | Confirmed the presence of P-C bonds in the precursor leads to unique phosphorus environments, distinct from materials made with phosphate (B84403) sources. | Phosphorus environments tentatively attributed to C–P–N domains. | rsc.orgrsc.org |

Mechanistic Studies of Polymerization and Crosslinking in Material Science Contexts

Polymer Network Formation from Tetrakis(hydroxymethyl)phosphonium-Urea Systems

The formation of polymer networks from tetrakis(hydroxymethyl)phosphonium (B1206150) (THP) salts and urea (B33335) is a cornerstone of flame-retardant technology for textiles. The primary reactants are typically a THP salt, such as tetrakis(hydroxymethyl)phosphonium chloride (THPC) or the sulfate (B86663) (THPS), and urea. made-in-china.comataman-chemicals.comsmc-global.com While the compound Urea, tetrakis(hydroxymethyl)- (also known as 1,1,3,3-tetrakis(hydroxymethyl)urea) can be synthesized from urea and formaldehyde (B43269), the industrial process for creating these polymers often starts with the direct reaction of THPC and urea. smolecule.comgoogle.com

The mechanism involves the condensation reaction between the hydroxymethyl groups (-CH₂OH) of the THP salt and the amino groups (-NH₂) of urea. ataman-chemicals.comrsc.org This reaction forms stable phosphorus-methylene-nitrogen (P-CH₂-N) bridges, which serve as the linkages for the growing polymer chain. rsc.org During this process, the phosphorus center in the THP salt is converted from a phosphonium (B103445) state to a more stable phosphine (B1218219) oxide structure. ataman-chemicals.com This condensation proceeds rapidly, leading to the formation of insoluble, high-molecular-weight polymers. ataman-chemicals.com This pre-condensate is a key precursor for creating durable finishes on various substrates. prepchem.comgoogle.com

Recent research has explored the thermal treatment of the THPC-urea resin, noting that at temperatures around 236°C to 450°C, a significant mass loss occurs, accompanied by the release of gases like methane, ammonia (B1221849), and carbon dioxide, indicating thermal restructuring of the polymer. rsc.org

Table 1: Key Reactants and Products in THP-Urea Polymerization

Reactant Role Intermediate/Product Characteristics
Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) Monomer with reactive hydroxymethyl groups THPC-Urea Pre-condensate A water-soluble mixture of oligomers. ataman-chemicals.comgoogle.com
Urea Co-reactant, nitrogen source Insoluble Polymer High molecular weight, cross-linked network. ataman-chemicals.com

Role of Ammonia and Curing Processes in Crosslinking

The transformation of the water-soluble THPC-urea pre-condensate into a durable, insoluble polymer network is achieved through a critical curing step. The most established commercial method, often associated with the Proban® process, utilizes ammonia gas. nih.govontosight.ai

The mechanistic steps are as follows:

Application : The substrate, typically a cellulosic fabric like cotton, is impregnated with an aqueous solution of the THPC-urea pre-condensate. core.ac.ukfaa.gov

Drying : The treated fabric is dried under controlled conditions to remove water, leaving the pre-condensate deposited on and within the fibers. core.ac.uk

Ammonia Curing : The dried fabric is then passed through a chamber containing ammonia gas. ataman-chemicals.comnih.gov The ammonia acts as a powerful crosslinking agent, reacting with the remaining reactive sites on the pre-condensate to rapidly form a highly cross-linked, insoluble polymer. google.comnih.govontosight.ai This reaction is essential for fixing the polymer to the substrate.

Oxidation : To ensure the long-term stability and durability of the finish, the ammonia-cured fabric often undergoes a subsequent oxidative "fixation" step, typically using an oxidizing agent like hydrogen peroxide. nih.gov This step helps to fully convert any remaining phosphorus compounds into their most stable phosphine oxide state.

The ammonia curing process is fundamental to the efficacy of the treatment, as it renders the polymer insoluble, thereby ensuring its permanence through laundering and use. nih.govkoreascience.kr While heat can also be used to cure these resins, the ammonia process is highly effective for creating a durable finish. ataman-chemicals.comgoogle.com

Mechanistic Insights into Polymerization within Fiber Substrates

The effectiveness of the THPC-urea system as a finish for textiles, particularly cotton, lies in its ability to polymerize in situ within the porous structure of the fibers. nih.govdtic.mil The process is designed to maximize the penetration of the low-molecular-weight pre-condensate deep into the internal voids of the cotton fibers. core.ac.ukfaa.gov

During the ammonia curing stage, the polymerization and crosslinking reactions occur within these confined spaces. nih.govdiva-portal.org This results in the formation of an insoluble polymer network that is physically entrapped and interlocked within the fiber's own cellulose (B213188) structure. dtic.mildiva-portal.org This physical entanglement is a primary reason for the high durability of the finish.

There are two main perspectives on the interaction with the fiber:

Polymer Deposition : Some studies suggest that the polymer forms primarily within the fiber voids and is essentially immobile but does not form significant covalent bonds with the cellulose itself. dtic.mil Protection is afforded by the physical presence of the stable, non-flammable polymer.

Crosslinking with Cellulose : Other research indicates that the reactive components can also form cross-links with the hydroxyl groups of the cellulose molecules, creating a more integrated and robust structure. core.ac.ukfaa.gov

In either case, the mechanism ensures the polymer is distributed throughout the fiber cross-section rather than just being a surface coating, which is crucial for maintaining the fabric's natural feel and flexibility. dtic.mil

Interlayer Polymerization in Nanocomposite Formation (e.g., Kaolinite-Poly(urea-formaldehyde))

A distinct but related area of mechanistic study involves the polymerization of urea-based resins within the layered structures of minerals like kaolinite (B1170537) to form advanced nanocomposites. researchgate.netrsc.org This process does not typically involve THPC but provides valuable insight into the controlled polymerization of urea and formaldehyde in confined geometries.

The mechanism for forming a kaolinite-poly(urea-formaldehyde) nanocomposite proceeds via an in-situ polymerization process:

Intercalation : Urea is first introduced into the space between the aluminosilicate (B74896) layers of kaolinite clay. This is possible due to the formation of hydrogen bonds between urea's amino and carbonyl groups and the hydroxylated surfaces of the kaolinite layers. researchgate.netacs.org This step increases the interlayer spacing of the clay.

Polymerization : The kaolinite-urea intercalate is then immersed in formaldehyde. researchgate.netresearchgate.net The formaldehyde diffuses into the interlayer spaces and reacts with the intercalated urea. This in-situ polymerization of urea and formaldehyde occurs directly between the kaolinite sheets.

Exfoliation : The growth of the poly(urea-formaldehyde) polymer within the interlayer space exerts forces that push the kaolinite layers apart, leading to delamination or, ideally, complete exfoliation of the individual clay platelets. researchgate.netacs.org

This results in a nanocomposite where single nanometer-thin layers of kaolinite are dispersed throughout a poly(urea-formaldehyde) matrix. researchgate.netacs.org Textural analysis confirms that the polymerization primarily happens within the interlayer, leading to materials with significantly improved thermal stability and water resistance compared to the pure resin. researchgate.netresearchgate.net

Table 2: Comparison of Polymerization in Different Substrates

Feature Fiber Substrate (THPC-Urea) Nanocomposite (Kaolinite-PUF)
Primary Reactants THPC, Urea, Ammonia Urea, Formaldehyde, Kaolinite
Confinement Internal voids and microfibrillar structure of the fiber. nih.govdiva-portal.org Interlayer space between aluminosilicate sheets (nanometer scale). researchgate.netresearchgate.net
Key Process In-situ polymerization and crosslinking via ammonia cure. ataman-chemicals.comontosight.ai Intercalation followed by in-situ polymerization. researchgate.netresearchgate.net
Resulting Structure Interpenetrating network of polymer within the cellulose matrix. dtic.mil Exfoliated or intercalated silicate (B1173343) nanolayers within a polymer matrix. researchgate.netacs.org

| Primary Benefit | Durable flame retardancy. made-in-china.comkoreascience.kr | Enhanced thermal and mechanical properties, water resistance. researchgate.net |

Competitive Polymerization and Co-condensation Reactions with Other Resins (e.g., Tannin-Based Systems)

The chemistry of urea-based resins can be further tailored by introducing other reactive polymers, such as those derived from tannins. Tannins are natural polyphenolic compounds that can react with formaldehyde, making them suitable for co-polycondensation with urea-formaldehyde (UF) systems to create bio-based adhesives and foams. unirioja.essci-hub.se

The mechanism of these combined systems is governed by a competition between the self-condensation of each component and the co-condensation between them. The outcome is highly dependent on the reaction conditions, particularly the pH. sci-hub.semdpi.com

Using resorcinol (B1680541) as a model compound for tannin's reactive A-ring and dimethylol urea as a model for UF resin, studies have shown:

Weakly Acidic Conditions : Under these conditions (pH below the neutral point of resorcinol), the co-polycondensation reaction between resorcinol and dimethylol urea is favored. mdpi.com

Strongly Acidic Conditions : The self-condensation of resorcinol with formaldehyde dominates, as the reactivity of the carbocation intermediates from hydroxymethyl resorcinol is higher. mdpi.com

Alkaline Conditions : Under alkaline conditions, the self-polycondensation of resorcinol and formaldehyde is again the dominant reaction pathway. mdpi.com Similarly, above pH 7, the copolymer proportion of tannin-formaldehyde/urea-formaldehyde systems is predicted to approach 100%. sci-hub.se

These competitive reactions are crucial for controlling the final polymer structure and properties. By carefully selecting the pH and reactants, it is possible to create tailored copolymer resins that incorporate renewable tannin resources, potentially improving properties like water resistance or modifying the network structure of the final thermoset material. unirioja.estechscience.com

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Chromatographic Methods for Oligomer and Polymer Analysis

Chromatographic techniques are essential for separating and analyzing the complex mixtures that can result from the synthesis and subsequent reactions of "Urea, tetrakis(hydroxymethyl)-". These methods separate molecules based on their physical and chemical properties, such as volatility or size.

Gas-Liquid Chromatography (GLC), a form of Gas Chromatography (GC), is a powerful tool for separating and analyzing volatile compounds. drawellanalytical.com In the context of "Urea, tetrakis(hydroxymethyl)-", GLC is primarily used to monitor the presence and concentration of volatile reactants and low molecular weight by-products in the reaction mixture, most notably formaldehyde (B43269). researchgate.netdrawellanalytical.com

Due to the low volatility of formaldehyde, a derivatization step is often required to convert it into a more volatile compound before GC analysis. drawellanalytical.comacs.org This process enhances detection and quantification. acs.org GLC systems, often coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS), offer high sensitivity for tracking the consumption of formaldehyde during the synthesis of hydroxymethyl derivatives of urea (B33335). acs.orgnih.gov This allows for precise control over the reaction stoichiometry and endpoint.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers and oligomers. fiveable.me It separates molecules based on their hydrodynamic volume, or size, in solution. fiveable.meufl.edu GPC is the most common method for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn) and weight-average molecular weight (Mw), of urea-formaldehyde resins derived from "Urea, tetrakis(hydroxymethyl)-". researchgate.netlcms.cz

In a GPC system, a solution of the polymer sample is passed through a column packed with porous gel particles. fiveable.me Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. ufl.edu The system is calibrated with polymer standards of known molecular weights to create a calibration curve. lcms.cz This technique is crucial for understanding how reaction conditions affect the final polymer size and for quality control in resin production. researchgate.netpolymerchar.com

Table 3: Typical GPC System Parameters for Urea-Formaldehyde Resin Analysis

Parameter Description
Stationary Phase Porous gel particles (e.g., Styragel, Sephadex) researchgate.netlcms.cz
Mobile Phase Solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) researchgate.netufl.edu
Detector Refractive Index (RI) or Differential Viscometer researchgate.netlcms.cz

| Calibration Standards | Polystyrene or Poly(methyl methacrylate) ufl.edulcms.cz |

Thermal Analysis for Reaction Monitoring and Stability Investigations

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for assessing the thermal stability of "Urea, tetrakis(hydroxymethyl)-" and for studying the kinetics of its curing and decomposition processes.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. semanticscholar.org It can detect transitions such as melting, crystallization, and glass transitions, as well as the heat absorbed or released during chemical reactions (e.g., curing). neliti.com By analyzing the exothermic peaks during heating, DSC can provide insights into the curing kinetics of resins derived from "Urea, tetrakis(hydroxymethyl)-". The combination of TGA and DSC offers a comprehensive understanding of the thermal behavior and stability of the compound and its resulting polymers. ias.ac.inneliti.com

Table 4: Compound Names Mentioned in the Article

Compound Name
1,10-decanediamine
2,2,5-trimethyl-3-(1-phenylethoxy)-4-phenyl-3-azahexane
2,3-diaminopropanoic acid hydrochloride
4-vinylbenzyl methoxypentakis(oxyethylene) ether
4-vinylbenzyl methoxytetrakis(oxyethylene) ether
4-vinylbenzyl methoxytris(oxyethylene) ether
Ammelide
Ammeline
Ammonia (B1221849)
Anisole
Biuret
Carbon dioxide
Carbon monoxide
Cellulose (B213188)
Cyanamide
Cyanuric acid
Diethoxymethane
Dimethyl ether
Dimethylol urea
Ethanol
Ethanolamine
Formaldehyde
Glycidyl methacrylate
Isocyanic acid
Melamine
Methanol
Methylal
Monomethylol urea
p-toluenesulfonic acid
Phthalic acid
Trimethylol urea
Urea

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is an essential technique for investigating the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For Urea, tetrakis(hydroxymethyl)-, a TGA scan would reveal a multi-stage decomposition process.

The initial mass loss, typically occurring at lower temperatures, would be associated with the condensation of the hydroxymethyl (-CH₂OH) groups. This process involves the elimination of water and formaldehyde, leading to the formation of ether and methylene (B1212753) bridges, which initiates crosslinking. This stage is a critical aspect of the curing process in urea-formaldehyde resins. researchgate.net

Following the initial condensation reactions, subsequent stages of decomposition at higher temperatures would involve the cleavage of these newly formed linkages and the eventual breakdown of the core urea structure. The degradation of the polymer network in modified urea-formaldehyde resins often occurs in distinct steps, corresponding to the cleavage of methylene ether bonds and then the more stable methylene bonds. researchgate.netresearchgate.net The final decomposition products would likely include volatile gases such as ammonia, carbon dioxide, and nitrogen oxides, consistent with the thermal degradation of urea itself. researchgate.net

Research Findings: Detailed TGA studies on related N,N'-bis(hydroxymethyl)urea and urea-formaldehyde resins reveal a complex decomposition pattern. The process generally begins with the loss of absorbed moisture and free formaldehyde, followed by the degradation of the hydroxymethyl groups at temperatures between approximately 150°C and 250°C. researchgate.netresearchgate.net The main polymer backbone then decomposes at temperatures typically ranging from 250°C to 400°C. ias.ac.in The precise temperatures and percentage of mass loss for each stage are highly dependent on factors such as the heating rate and the surrounding atmosphere. ureaknowhow.com

Below is a representative table illustrating the type of data that would be generated from a TGA experiment on a hydroxymethyl-urea compound.

Table 1: Representative TGA Data for the Thermal Decomposition of a Hydroxymethyl-Urea Compound This data is illustrative and based on typical values for related compounds, not on experimental results for Urea, tetrakis(hydroxymethyl)-.

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Chemical Process
Stage 1100 - 180~5 - 15%Loss of water and free formaldehyde; condensation of hydroxymethyl groups.
Stage 2180 - 300~30 - 50%Cleavage of methylene ether linkages and initial decomposition of the crosslinked structure.
Stage 3300 - 450~20 - 30%Decomposition of the core urea structure and more stable methylene linkages.

Differential Scanning Calorimetry (DSC) for Reaction Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining the energetics of thermal events such as melting, crystallization, and chemical reactions (both exothermic and endothermic).

For Urea, tetrakis(hydroxymethyl)-, a DSC analysis would complement the TGA data by providing insight into the energy changes associated with its decomposition and potential curing reactions. An initial endothermic peak would likely be observed, corresponding to the melting of the compound, if it is in a crystalline solid form.

This melting event would be followed by one or more exothermic peaks. These exotherms are characteristic of curing or crosslinking reactions, which are common for thermosetting resins like those based on urea-formaldehyde. researchgate.net The heat released during these exothermic events is a result of the polycondensation reactions between the hydroxymethyl groups, forming a more stable, crosslinked polymer network. The peak temperature of this exotherm indicates the temperature at which the curing reaction proceeds at its maximum rate. researchgate.net

At higher temperatures, endothermic peaks would likely dominate the DSC thermogram, corresponding to the energy absorbed to break the chemical bonds during the decomposition of the polymer structure. These events would align with the mass loss stages observed in the TGA analysis.

Research Findings: Studies on urea-formaldehyde resins consistently show a significant exothermic peak associated with the curing process. The temperature and enthalpy of this reaction are critical parameters for optimizing industrial curing cycles, ensuring complete crosslinking and achieving desired material properties. For instance, the exothermic curing peak for UF resins is often observed in the range of 90°C to 170°C, depending on the formulation and the presence of catalysts. researchgate.net The total heat of reaction (enthalpy, ΔH), calculated by integrating the area under the exothermic peak, provides a quantitative measure of the extent of the curing reaction.

The following table is a representative example of the kind of data that a DSC analysis would provide for a reactive hydroxymethyl-urea compound.

Table 2: Representative DSC Data for Thermal Events in a Hydroxymethyl-Urea Compound This data is illustrative and based on typical values for related compounds, not on experimental results for Urea, tetrakis(hydroxymethyl)-.

Thermal EventPeak Temperature (°C)Enthalpy (ΔH) (J/g)Interpretation
Endotherm~120 - 140(Varies)Melting of the crystalline compound.
Exotherm~150 - 180-50 to -150Curing/crosslinking via polycondensation of hydroxymethyl groups.
Endotherm>250(Varies)Decomposition of the crosslinked polymer structure.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing urea, tetrakis(hydroxymethyl)- in laboratory settings?

  • Methodological Answer : Synthesis typically involves the reaction of urea with formaldehyde under controlled pH (~8–9) and temperature (60–80°C). Key steps include monitoring reaction progress via <sup>13</sup>C NMR to confirm hydroxymethyl group attachment . Safety protocols (e.g., fume hood use, protective gear) are critical due to formaldehyde volatility . Post-synthesis purification via recrystallization or column chromatography ensures product purity.

Q. How can researchers characterize the purity and structural integrity of urea, tetrakis(hydroxymethyl)-?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm hydroxymethyl group positions .
  • Chromatography : HPLC with UV detection to assess purity (>98% recommended for experimental reproducibility) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and stability .

Q. What experimental conditions influence the stability of urea, tetrakis(hydroxymethyl)- in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent. Under acidic conditions (pH < 5), hydrolysis releases formaldehyde, while alkaline conditions (pH > 10) promote polymerization. Buffered solutions (pH 7–8) at 4°C minimize degradation. Long-term storage requires inert atmospheres and desiccants .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for urea, tetrakis(hydroxymethyl)- in polymerization reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations model electron distribution and reaction kinetics. Parameters like bond dissociation energies and transition states guide mechanistic insights. Validate predictions with experimental data (e.g., FTIR for intermediate detection) .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for urea, tetrakis(hydroxymethyl)-?

  • Methodological Answer :

  • Cross-validate data using multiple techniques (e.g., calorimetry vs. computational predictions) .
  • Replicate studies under standardized conditions (e.g., NIST protocols for purity and measurement accuracy) .
  • Consult peer-reviewed databases (e.g., NIST Chemistry WebBook) to identify outliers and consensus values .

Q. How should researchers design experiments to study the compound’s role as a crosslinking agent in polymer chemistry?

  • Methodological Answer :

  • Kinetic Studies : Vary molar ratios of urea, tetrakis(hydroxymethyl)- to monomers and track crosslinking efficiency via rheometry .
  • Morphological Analysis : Use SEM/TEM to observe polymer network formation .
  • Environmental Impact : Assess formaldehyde release during degradation using GC-MS, adhering to green chemistry principles .

Q. What are the best practices for documenting and sharing experimental data on urea, tetrakis(hydroxymethyl)- to ensure reproducibility?

  • Methodological Answer :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Register methods with DOIs via platforms like SESAR for tephra-like sample tracking .
  • Publish raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo or Figshare .
  • Include metadata such as instrument calibration details, solvent batch numbers, and ambient conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.